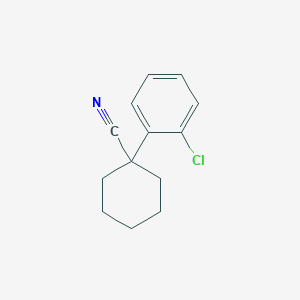

![molecular formula C8H13ClO3S B2421196 (1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanesulfonyl chloride CAS No. 2243513-80-4](/img/structure/B2421196.png)

(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanesulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 2243513-80-4 . It has a molecular weight of 224.71 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13ClO3S/c1-7-2-3-8(4-7,5-12-7)6-13(9,10)11/h2-6H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Synthesis of Isoxazolyl Compounds : The compound reacts with nitrile oxides to form isoxazolyl compounds, which are dehydrated using methanesulfonyl chloride, leading to the formation of 1-(3-R-isoxazol-5-yl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptanes and 2-(3-R-isoxazol-5-yl)-1,7,7-trimethylbicyclo[2.2.1]hept-2-enes (Bondar' et al., 2001).

Syntheses of Methyl 8-Epinonactate and Methyl Nonactate : It's used in the synthesis of methyl 8-epinonactate and methyl nonactate, derived from oxabicycloheptan-2-one compounds, via Mitsunobu displacement reactions (Warm & Vogel, 1987).

Preparation of Enantiomerically Pure Oxabicycloheptan-2-one : This compound serves as a chiral building block in the total synthesis of various terpenoids, including eudesmanes, agarofurans, and norcarotenoids (Guangzhe Yu, 2005).

Reactions and Transformations

Dibromocyclopropanation and Skattebol Rearrangement : Utilized in the dibromocyclopropanation of dimethylene-7-oxabicycloheptane, and subsequent Skattebol rearrangement to form fused cyclopentadiene rings (Paquette, Kravetz, & Charumilind, 1986).

Synthesis of Imidazo[3,2-d][1,4]oxazepinium Methanesulfonates : Methanesulfonyl chloride reacts with imidazolylmethyl compounds, leading to the formation of oxazepinium methanesulfonates, useful in organic synthesis (Upadhyaya et al., 1997).

Formation of Bicycloheptane Derivatives : Used in the synthesis of bicycloheptane derivatives from tricycloheptane hydrocarbons, contributing to the understanding of nucleophilic additions and transformations in organic chemistry (Vasin et al., 2012).

Synthesis of Norpinan-6-ones and -thiones : Key in the synthesis of sulfonyl-substituted norpinan-6-ones and -thiones from bromotricycloheptane, showcasing its role in advanced organic syntheses (Vasin et al., 2015).

Methyl Sulfonamide Synthesis : Vital in the synthesis of methylsulfonamide from methanesulfonyl chloride, demonstrating its applicability in chemical synthesis processes (Zhao Li-fang, 2002).

Safety and Hazards

Propiedades

IUPAC Name |

(1-methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO3S/c1-7-2-3-8(4-7,5-12-7)6-13(9,10)11/h2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPAAODAEYSARNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C1)(CO2)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanesulfonyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Benzyl-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![3-{2-[(E)-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B2421114.png)

![2-{3-[(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2421115.png)

![1-[(3,4-Dimethylphenyl)sulfonyl]-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2421117.png)

![1-chloro-N-[2-ethoxy-5-(morpholine-4-sulfonyl)phenyl]isoquinoline-3-carboxamide](/img/structure/B2421118.png)

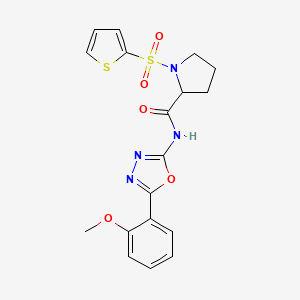

![(Z)-3-(furan-2-ylmethyl)-5-((2-((2-methoxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2421119.png)

![8-(2-aminophenyl)-3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2421122.png)

![(3Z)-1-acetyl-3-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene}piperazine-2,5-dione](/img/structure/B2421124.png)

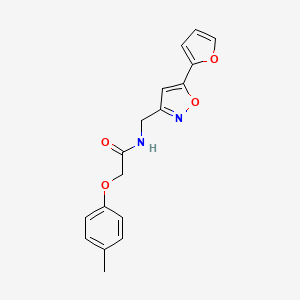

![N-(Furan-2-ylmethyl)-7-(2-hydroxyethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2421130.png)

![2-[5-(benzyloxy)-1-methyl-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B2421134.png)

![N-(4-ethylphenyl)-2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2421136.png)